Eipa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanisms of Action and Signaling Pathways

EIPA's effects are mediated through both NHE1-dependent and NHE1-independent pathways, as illustrated below.

This compound acts via NHE1-dependent pHi modulation and NHE1-independent organelle stress pathways.

- NHE1-Dependent Signaling: By inhibiting NHE1, this compound prevents the recovery of intracellular pH (pHi) following an acid load. This intracellular alkalization is a critical signal for processes like actin stress fiber formation and the differentiation of fibroblasts into pro-fibrotic myofibroblasts, which is a hallmark of fibrotic diseases [1] [2]. This pathway also promotes the secretion of pro-fibrotic cytokines such as TGFβ and IL-6 [1].

- NHE1-Independent Signaling: In cancer spheroids, this compound's cytotoxic effects occur even in NHE1-knockout cells [3]. These effects include massive cytoplasmic vacuolization, inhibition of autophagy, Endoplasmic Reticulum (ER) stress, mitochondrial damage, and a form of cell death resembling paraptosis [3]. This compound can also inhibit other NHE isoforms; for instance, inhibition of the endosomal NHE7 can suppress Cancer Stem Cell (CSC) activity and downregulate the immune checkpoint protein PD-L1 in non-small cell lung cancer (NSCLC) cells [4].

Key Experimental Protocols

The following workflows summarize common methodologies for studying this compound in fibrotic and cancer research.

Standard workflow for investigating this compound's anti-fibrotic effects in lung fibroblasts.

- Cell Culture: Use fibroblasts such as CCL39 or WI38, maintained in high-glucose DMEM with 10% FBS [1] [2].

- Treatment: Pre-treat cells with this compound (a common concentration is 10 µM) for 1 hour before stimulating with pro-fibrotic agonists like TGFβ (e.g., 5 ng/mL), Lysophosphatidic Acid (LPA), or Serotonin (5-HT) for 24-48 hours [1].

- Analysis:

- Actin Stress Fibers: Fix cells, permeabilize with Triton X-100, and stain with Alexa Fluor 488-conjugated phalloidin. Visualize and count stress fiber-positive cells using fluorescence microscopy [1] [2].

- Myofibroblast Differentiation: Quantify the expression of α-Smooth Muscle Actin (α-SMA) via immunostaining or ELISA as a marker of differentiation [1].

- Cytokine Secretion: Measure levels of secreted cytokines like TGFβ, IL-6, and IL-8 in the cell culture supernatant using ELISA [1].

- Intracellular pH (pHi): Load cells with the fluorescent dye BCECF-AM and measure fluorescence to determine pHi changes [1].

Standard workflow for evaluating this compound's anti-cancer effects in 3D models.

- 3D Spheroid Culture: Grow cancer cells (e.g., MCF-7, MDA-MB-231, A549) as 3D spheroids in low-attachment plates using specialized medium [3].

- Long-term Treatment: Treat spheroids with this compound (1-10 µM) for several days (2-7 days) to model chronic exposure [3].

- Analysis:

- Viability and Cytotoxicity: Use assays like MTT to measure viability. Employ Propidium Iodide (PI) staining to visualize spatial distribution of cell death within the spheroid [3].

- Mechanistic Studies: Perform Western Blotting to detect markers of ER stress (e.g., CHOP), apoptosis (e.g., cleaved PARP), and DNA damage [3].

- Cancer Stem Cell (CSC) Activity: Use tumorsphere formation assays in low-attachment plates. A reduction in the number and size of tumorspheres indicates suppressed CSC activity [4].

Quantitative Data Summary

The table below consolidates key quantitative findings from recent studies on this compound.

| Experimental Context | This compound Concentration | Observed Effect (Quantitative) | Significance/Note |

|---|

| Idiopathic Pulmonary Fibrosis (IPF) (CCL39 fibroblasts) | Not specified [1] | Abolished actin stress fiber formation & α-SMA expression induced by TGFβ, LPA, 5-HT [1]. | Key pro-fibrotic processes inhibited. | | IPF (Cytokine Secretion) (CCL39 fibroblasts) | Not specified [1] | Reduced secretion of TGFβ, IL-6, and IL-8 induced by LPA, 5-HT, IL-1β [1]. | Attenuated pro-inflammatory environment. | | Breast Cancer (MCF-7 spheroids) 7-day treatment | 10 µM [3] | Reduced cell viability to ~10% of control [3]. | Effect was NHE1-independent (confirmed by knockout) [3]. | | Triple-Negative Breast Cancer (MDA-MB-231 spheroids) | 10 µM [3] | Reduced cell viability to ~50% of control [3]. | Potent monotherapy effect. | | Non-Small Cell Lung Cancer (NSCLC) (A549, H1299 cells) | 10-20 µM [4] | Suppressed tumorsphere formation; downregulated CSC markers (ALDH1A2, CD44) & PD-L1 [4]. | Suggests role in overcoming immune evasion. | | Cell Viability (IC₅₀) (A549 NSCLC, 2D culture) | ~20 µM (72hr) [4] | 50% inhibition of cell viability [4]. | Less potent than in 3D models. |

Research Implications and Considerations

This compound is a powerful research tool, but its application requires careful consideration of its properties.

- Therapeutic Potential: this compound demonstrates strong potential in preclinical models for anti-fibrotic therapy (e.g., IPF) and oncology. Its ability to inhibit pro-fibrotic pathways and induce NHE1-independent cancer cell death in 3D models makes it a compelling candidate for further development [1] [3].

- Critical Considerations for Use:

- NHE1-Independent Effects: A significant portion of this compound's anti-cancer activity, especially in 3D cultures, is NHE1-independent. Data show its cytotoxic effects remain unchanged in NHE1-knockout cells [3]. Researchers must interpret results with caution and not attribute all effects solely to NHE1 inhibition.

- Isoform Selectivity: this compound is not entirely specific to NHE1. It can inhibit other isoforms, such as the endosomal NHE7, which may contribute to its observed biological effects, like modulating PD-L1 expression [4].

- Clinical Precedence and Caution: While this compound itself has not been tested in clinical trials, other NHE1 inhibitors like cariporide have shown mixed results. One major trial (EXPEDITION) was terminated due to an increased incidence of ischemic strokes, highlighting potential risks associated with systemic NHE1 inhibition, possibly related to effects on platelet function [5] [6].

This compound is a versatile inhibitor with complex mechanisms. A thorough understanding of its NHE1-independent actions and selectivity profile is essential for designing robust experiments and evaluating its true therapeutic potential.

References

- 1. Identifying a Role for the Sodium Hydrogen Exchanger ... [pmc.ncbi.nlm.nih.gov]

- 2. Identifying a Role for the Sodium Hydrogen Exchanger ... [mdpi.com]

- 3. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors ... [nature.com]

- 4. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl ... [pmc.ncbi.nlm.nih.gov]

- 5. NHE1 Role in Cardiac Physiology & Pathology: Rectifiable? [pmc.ncbi.nlm.nih.gov]

- 6. Na+/H+ exchanger in regulation of platelet activation and ... [pmc.ncbi.nlm.nih.gov]

EIPA cell signaling and endocytosis

An Overview of Endocytic Pathways

Endocytosis is a fundamental cellular process for internalizing materials, and it occurs through several distinct mechanisms. Understanding these pathways is crucial for researching the effects of inhibitors like EIPA. The table below summarizes the key endocytic pathways [1] [2].

| Pathway/Type | Key Features & Regulators | Primary Cargo |

|---|---|---|

| Clathrin-Mediated Endocytosis (CME) | Coated with clathrin and adaptor protein (AP-2); involves dynamin [1] [2]. | Specific molecules (e.g., Low-density lipoprotein, transferrin) [2]. |

| Caveolae-Mediated Endocytosis | Caveolin-coated pits (caveolin-1, -2, -3); cholesterol and glycosphingolipid-rich [1] [2]. | Cholesterol, glycosphingolipids [2]. |

| CLIC/GEEC Pathway | Clathrin-Independent Carriers; regulated by Galectin-3, small GTPases (Arf1, Cdc42) [1]. | Fluid, glycosylphosphatidylinositol-anchored proteins, hyaluronic acid [1]. |

| Macropinocytosis | Actin-driven; non-specific uptake of large fluid volumes; "cell drinking" [1]. | Extracellular fluid, solutes, antigens [1]. |

| Phagocytosis | Specialized for large particles; primarily in phagocytes (macrophages, neutrophils) [1]. | Large particles (>0.5 µm), microorganisms, dead cells [1]. |

The relationships between these pathways and their intracellular trafficking can be visualized in the following diagram.

Overview of major endocytic pathways and intracellular trafficking.

Experimental Methods for Studying Endocytosis

To investigate these pathways, researchers employ a suite of tools, including chemical inhibitors and fluorescent labeling techniques. The following workflow outlines a general experimental approach [3].

General workflow for a fluid-phase endocytosis assay.

The table below details specific reagents and their applications in these assays [3].

| Method/Reagent | Readout / Mechanism | Application in Endocytosis Assays |

|---|---|---|

| pHrodo Dextran | Fluorescence intensity increases as pH decreases (non-fluorescent at neutral pH). | No-wash, no-quench assay to monitor progression from early endosome (less acidic) to lysosome (highly acidic) [3]. |

| Alexa Fluor Dextrans | Stable fluorescent signal irrespective of pH changes. | Requires a wash step or quenching of extracellular signal to analyze internalized tracer [3]. |

| CellLight Fluorescent Proteins (BacMam) | Stable signal from GFP/RFP fused to proteins targeted to specific organelles. | Specific labeling of early endosomes, late endosomes, or lysosomes in live or fixed cells [3]. |

| LysoTracker Probes | Stains acidic organelles (lysosomes, late endosomes) with a stable signal. | Labels all acidic compartments; does not distinguish between different endocytic stages. Multiplexes well with other dyes [3]. |

| FM Dyes | Lipophilic dyes insert into the outer membrane leaflet and fluoresce intensely. | Stains the plasma membrane and becomes internalized in endocytic vesicles. Requires a wash step [3]. |

Key Considerations for Robust Experimental Design

When studying endocytosis, particularly with pharmacological inhibitors, several critical points must be considered to ensure robust and interpretable results [1].

- Limitations of Pharmacological Inhibitors: Many small-molecule inhibitors, including this compound, can have off-target effects at higher concentrations. For instance, this compound is a known inhibitor of Na+/H+ exchangers (NHE) and can affect macropinocytosis, but its specificity for other endocytic pathways should be verified. Relying solely on a single inhibitor is not sufficient to define an endocytic mechanism [1].

- Employ Genetic Validation: To complement inhibitor studies, use genetic approaches such as RNA interference (siRNA) or CRISPR-Cas9 knockout to knock down or knock out key proteins involved in a specific pathway (e.g., clathrin, caveolin, dynamin). Concordant results from pharmacological and genetic methods provide much stronger evidence for the involvement of a particular pathway [1].

- Use Multiple Tracers and Assays: Do not rely on a single assay. Combine fluid-phase tracers (like dextran) with methods that track the uptake of specific ligands or receptors. This multi-pronged approach helps build a more complete and reliable picture of the cellular uptake process [1] [3].

Future Research Directions

While this compound is a recognized tool in cell biology, its specific mechanisms and quantitative effects on various signaling pathways remain an active area of research. Future studies could focus on:

- Defining precise IC50 values for this compound across different endocytic pathways in various cell lines.

- Elucidating the off-target profile of this compound in greater detail to better interpret experimental results.

- Exploring its therapeutic potential in diseases where aberrant endocytosis or signaling plays a role, using the experimental frameworks described.

References

EIPA Targets & Quantitative Biological Effects

| Aspect | Details |

|---|---|

| Primary Known Target | Sodium-Hydrogen Exchanger (NHE); specifically NHE1 & NHE7 [1] [2] |

| IC₅₀ for NHE | 0.033 μg/mL (approx. 110 nM) in a sodium-hydrogen exchanger activity assay [1] |

| Effect on pHᵢ | Decreases intracellular pH (acidification) [3] |

| Effect on Oxidative Phosphorylation | Significantly decreases Oxygen Consumption Rate (OCR) in pancreatic (BxPC3) and breast (MDA-MB-157) cancer cells [3] |

| Effect on Glycolysis | No significant change in lactate or pyruvate levels in BxPC3 and MDA-MB-157 cells [3] |

| Effect on Cancer Stem Cells (CSCs) | Suppresses CSC activity in Non-Small Cell Lung Cancer (NSCLC) cells; reduces tumorsphere formation and downregulates stem cell markers (ALDH1A2, ABCG2, CD44, CD133) [2] |

| Effect on PD-L1 Expression | Downregulates PD-L1 cell surface expression in NSCLC cells via inhibition of STAT3 activity [2] |

| Effect on Cell Viability (NSCLC) | Suppresses A549 and H1299 NSCLC cell proliferation without inducing apoptosis; disrupts cell cycle progression [2] |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from the cited literature.

Mitochondrial Stress Test to Measure Oxidative Phosphorylation [3]

- Purpose: To determine the effect of EIPA on mitochondrial oxygen consumption rate (OCR).

- Cell Treatment: Maintain cells in growth medium containing 10 μM this compound for 18-20 hours before the assay.

- Assay Medium: Use non-buffered DMEM-based mito-stress test assay medium, with or without glucose, glutamine, and sodium pyruvate.

- Measurement: Measure basal OCR using a flux analyzer (e.g., XF24 from Agilent). Subsequently, inject a series of compounds sequentially:

- Oligomycin (1 μM): ATP synthase inhibitor.

- FCCP (1 μM): Mitochondrial membrane uncoupler.

- Rotenone (1 μM) + Antimycin A (1 μM): Complex I and III inhibitors.

- Data Analysis: OCR is expressed relative to the cell number in each well.

Intracellular pH (pHi) Measurement [3]

- Cell Preparation: Plate cells 48 hours prior to assay in a 24-well plate.

- Dye Loading: Load cells with the pH-sensitive fluorescent dye BCECF-AM.

- Fluorescence Measurement: Use a fluorescence plate reader to take ratio metric measurements (Ex490/Em530 for pH-sensitive, Ex440/Em530 for pH-insensitive).

- Calibration: Perform a calibration curve at the end of each experiment using the protonophore nigericin (10 μM) in a high-K⁺ buffer at defined pH levels (e.g., 6.5 and 7.5).

- NHE Activity Assay: To confirm this compound's effect, induce an acid load using NH₄Cl and then monitor the pHi recovery in a HEPES-buffered solution in the presence or absence of this compound.

Cancer Stem Cell (CSC) Tumorsphere Formation Assay [2]

- Culture Conditions: Use low-attachment 6-well plates and serum-free tumorsphere cultivation medium. The medium is supplemented with:

- 1% methylcellulose (to prevent cell aggregation)

- 0.4% BSA

- Growth factors: 10 ng/ml EGF and 10 ng/ml bFGF

- Other supplements: 2.5 μg/ml insulin, 0.5X B27, 1 μg/ml hydrocortisone, 4 μg/ml heparin

- Cell Seeding: Seed cells at a density of 5x10³ cells/well.

- Drug Treatment: Treat cells with this compound (e.g., 10-20 μM).

- Incubation and Analysis: Incubate for 14 days. Count tumorspheres with a diameter larger than 100 μm under an inverted microscope.

Analysis of PD-L1 Cell Surface Expression [2]

- Cell Treatment: Treat NSCLC cells (e.g., A549, H1299) with this compound (e.g., 10-20 μM) for a specified period (e.g., 24-72 hours). Alternatively, use NHE7 knockdown via siRNA.

- Staining: Harvest cells and stain with a fluorescently conjugated anti-PD-L1 antibody.

- Detection: Analyze the stained cells using a flow cytometer to quantify PD-L1 expression levels on the cell surface.

This compound Mechanism of Action in Cancer Cells

The diagram below illustrates the key cellular mechanisms and pathways affected by this compound treatment.

This compound inhibits NHE1 and NHE7, lowering intracellular pH (pHi) and impacting cancer cell processes including metabolism, mitochondrial dynamics, stemness, and immune signaling [1] [3] [2].

Key Research Implications

- Therapeutic Potential: this compound presents a dual mechanism of action by targeting cancer cells through metabolic disruption and reduction of CSC activity, while also potentially enhancing anti-tumor immunity by downregulating PD-L1 [2].

- Challenging Paradigms: this compound's effect of decreasing oxidative phosphorylation while increasing mitochondrial fusion challenges the conventional view that fused mitochondrial networks are always associated with enhanced respiration [3].

- Research Application: These protocols provide a foundation for investigating pH-dependent metabolic reprogramming and its consequences in cancer biology.

References

Core Concepts: Inhibitors and Their Mechanisms

To understand the research context, it is essential to know what these compounds are:

- Dynamin: A GTPase protein essential for the fission of vesicles during clathrin-mediated endocytosis [1].

- Dynasore: A chemical inhibitor that targets the GTPase activity of dynamin, thereby blocking clathrin-mediated endocytosis. It is known for its rapid but reversible action [1].

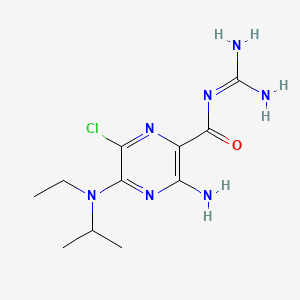

- EIPA (5-(N-ethyl-N-isopropyl)amiloride): A potent inhibitor of macropinocytosis, a dynamin-independent endocytic pathway [2].

Comparative Analysis of Dynamin Inhibitors

The following table summarizes the key characteristics and experimental findings for Dynasore, other dynamin inhibitors, and this compound, based on the reviewed literature.

| Inhibitor | Primary Target | Effect on VEGFR2 Internalization | Key Signaling Effects (Off-Target) | Notes on Specificity |

|---|---|---|---|---|

| Dynasore | Dynamin (GTPase) | Inhibits ~25% (clathrin-dependent portion) [2] | No effect on VEGFR2 phosphorylation; inhibits Akt phosphorylation [2]. | Multiple documented off-target effects, including on cholesterol homeostasis & actin [2] [1]. |

| Dyngo 4a | Dynamin | Inhibits ~25% (clathrin-dependent portion) [2] | Inhibits VEGFR2 phosphorylation; no effect on Akt phosphorylation [2]. | Improved potency over dynasore, but still shows off-target effects [2] [1]. |

| Dynole 34-2 | Dynamin | Inhibits ~25% (clathrin-dependent portion) [2] | Inhibits VEGFR2 phosphorylation; inhibits Akt phosphorylation [2]. | Shows discrepant effects on signaling [2]. |

| This compound | Macropinocytosis/NHE | Inhibits ~70% (macropinocytosis portion) [2] | Inhibits VEGF-induced ERK1/2 phosphorylation; effect is reversible [2]. | Used to block the major pathway for VEGFR2 internalization. Specificity can be validated via "uncoupling assay" [2]. |

Essential Experimental Protocols

When conducting research with these inhibitors, the following methodologies are critical for generating reliable data.

Internalization Assay (Biotinylation)

This protocol is used to quantify the endocytosis of cell surface receptors like VEGFR2 [2].

- Step 1: Surface Protein Labeling. Incubate cells with a membrane-impermeable, cleavable biotinylation reagent on ice.

- Step 2: Induce Internalization. Move cells to a warm medium (e.g., 37°C) with VEGF for a set time (e.g., 15 minutes). A control plate remains on ice.

- Step 3: Strip Surface Biotin. Treat the warmed cells with a reducing agent (e.g., MESNA) to cleave and remove biotin still present on the cell surface.

- Step 4: Pull-Down and Quantify. Lyse the cells and isolate the internalized biotinylated proteins (now protected from stripping) using streptavidin beads. Analyze the levels of your receptor of interest (e.g., VEGFR2) via Western blot.

The "Uncoupling Assay" for Specificity Validation

This assay is crucial for determining whether an inhibitor's effect on a signaling pathway is due to blocking endocytosis or to an off-target effect [2].

- Step 1: Pretreat and Stimulate. Pre-treat cells with the endocytic inhibitor (e.g., Dynasore or this compound).

- Step 2: Withdraw the Inhibitor. Remove the drug-containing medium and wash the cells thoroughly.

- Step 3: Re-stimulate and Assess. Incubate the cells with fresh medium containing the growth factor (e.g., VEGF) and measure the activation of the signaling pathway (e.g., ERK1/2 phosphorylation).

- Interpretation: If signaling is restored after the inhibitor is washed out, the drug's effect was specific and reversible (likely due to blocking endocytosis). If signaling remains blocked, it suggests a persistent off-target effect on the signaling molecules themselves.

Visualizing the Experimental Workflow

The diagram below outlines the key decision points in a rigorous experimental workflow for studying endocytosis and signaling, incorporating the use of multiple inhibitors and validation assays.

Experimental workflow for analyzing endocytosis and signaling.

Key Takeaways for Researchers

- Avoid Isolated Inhibitor Studies: Never rely on a single dynamin inhibitor like Dynasore to conclude that a process is dynamin-dependent. The inconsistent and contradictory effects on signaling between different dynamin inhibitors make this approach unreliable [2].

- Employ a Multi-Pronged Strategy: The most robust experimental design uses a combination of approaches. This includes using multiple chemical inhibitors (e.g., Dynasore, Dyngo 4a, and Dynole) targeting the same protein, alongside genetic methods (e.g., siRNA knockdown, dominant-negative mutants) to confirm findings [2] [1].

- Validate with the Uncoupling Assay: Whenever a chemical inhibitor affects a signaling pathway, perform the uncoupling assay to test if the effect is truly due to inhibited endocytosis or an off-target artifact [2].

- This compound and Dynasore are Complementary, Not Directly Comparable: They block different endocytic pathways. Using them in conjunction (sometimes both in one experiment) can help dissect the contribution of clathrin-mediated endocytosis versus macropinocytosis to a cellular process [2].

References

Comprehensive Application Notes and Protocols for EIPA-Mediated Macropinocytosis Inhibition in Research and Drug Development

Introduction to Macropinocytosis and Its Pharmacological Inhibition

Macropinocytosis is an actin-dependent endocytic process that enables cells to internalize large volumes of extracellular fluid and solutes through large vesicles called macropinosomes (0.2-10 μm in diameter). This evolutionarily conserved mechanism serves as a critical pathway for nutrient scavenging in metabolically active cells, particularly under conditions of metabolic stress or high energy demand [1]. Unlike receptor-mediated endocytosis, macropinocytosis involves nonspecific bulk uptake of extracellular material through ruffling and closure of plasma membrane extensions, resulting in the formation of macropinosomes that subsequently fuse with lysosomes for content degradation [2].

The significance of macropinocytosis extends across multiple physiological and pathological contexts. In cancer biology, macropinocytosis is upregulated in many transformed cells, particularly those expressing oncogenic Ras, where it serves to acquire extracellular proteins that can be degraded to support amino acid pools and metabolic needs [3]. In bone homeostasis, recent research has demonstrated that osteoclasts utilize macropinocytosis to meet the substantial nutrient and bioenergetic demands during their differentiation from macrophage precursors [1]. Additionally, macropinocytosis plays important roles in immune surveillance, pathogen internalization, and the progression of various diseases including atherosclerosis, neurodegenerative disorders, and renal dysfunction [2] [4].

5-(N-ethyl-N-isopropyl) amiloride (EIPA) has emerged as one of the most widely used pharmacological inhibitors for studying macropinocytosis. This compound functions primarily as a Na+/H+ exchanger (NHE) blocker that disrupts the ion transport and membrane dynamics essential for macropinosome formation and maturation [2]. While this compound remains a valuable research tool, recent drug repurposing screens have identified additional promising inhibitors, including imipramine (IC₅₀ = 131 nM), which acts by inhibiting membrane ruffle formation—a critical early step in macropinocytosis [2]. The continued development and optimization of macropinocytosis inhibitors offer significant therapeutic potential for various pathological conditions characterized by dysregulated nutrient scavenging and cellular growth control.

Mechanism of Action of this compound in Macropinocytosis Inhibition

This compound exerts its inhibitory effect on macropinocytosis through multiple interconnected mechanisms that disrupt the complex cellular process of macropinosome formation. The compound primarily functions as a potent inhibitor of sodium-hydrogen exchangers (NHEs), particularly NHE1, which plays a critical role in regulating intracellular pH and volume homeostasis [1] [2]. By blocking NHE activity, this compound disrupts the ion flux and osmotic balance required for the formation and extension of membrane ruffles, thereby impairing the initial stages of macropinocytosis.

The inhibition of macropinocytosis by this compound has profound consequences on cellular metabolism and function, particularly in specialized cells with high energy demands. In osteoclast differentiation, this compound treatment significantly reduces the uptake of fluorescent dextran (a macropinocytosis marker) to 36.8% of control levels at 20 μg/mL concentration, demonstrating potent inhibition of fluid-phase endocytosis [1]. This impairment of nutrient scavenging directly impacts cellular energy production, as evidenced by reduced oxidative phosphorylation and glycolysis, ultimately leading to suppressed osteoclast differentiation and bone-resorptive capacity [1]. The diagram below illustrates the molecular mechanism of this compound action and its cellular consequences:

The molecular events depicted above demonstrate how this compound-induced macropinocytosis inhibition creates a cascade of cellular effects that ultimately impact critical processes such as osteoclast differentiation, cancer cell proliferation, and immune cell function. This mechanistic understanding provides the foundation for utilizing this compound as both a research tool and potential therapeutic agent in conditions characterized by pathological macropinocytosis.

Comprehensive this compound Concentration Guidelines for Experimental Use

Optimal this compound Concentrations Across Cell Types and Experimental Systems

The effective concentration of this compound for macropinocytosis inhibition varies depending on the cell type, experimental context, and specific readout being measured. Based on comprehensive analysis of recent literature, the following tables summarize the optimal concentration ranges for this compound across different experimental systems:

Table 1: this compound concentrations for in vitro macropinocytosis inhibition in various cell types

| Cell Type | This compound Concentration | Experimental Context | Key Findings | Source |

|---|---|---|---|---|

| RAW 264.7 macrophages | 5 μg/mL | Osteoclast differentiation | 80% cell viability; significant inhibition of TRAP-positive osteoclast formation | [1] |

| Bone marrow-derived macrophages (BMMs) | 5 μg/mL | Osteoclast differentiation | Reduced macropinosome count from 10.67±1.53 to 2.33±0.58 per cell | [1] |

| RAW 264.7 macrophages | 20 μg/mL | Dextran uptake assay | 63.2% inhibition of TMR-dextran uptake | [1] |

| J774.A1 macrophages | 2 mM amiloride (parent compound) | Macropinocytosis inhibition | >80% cell viability; effective fluid-phase uptake inhibition | [5] |

| Various cell types (general screening) | 10-25 μM | Macropinocytosis inhibition | Commonly used range for initial inhibitor studies | [2] |

Table 2: this compound efficacy in disease models and comparison with other inhibitors

| Model System | Intervention | Outcome | Comparative Efficacy | Source |

|---|---|---|---|---|

| Ligature-induced periodontitis model | This compound (in vivo) | Dose-dependent bone mass restoration | Significant reduction in osteoclast activity | [1] |

| Ovariectomy-induced bone loss | This compound (in vivo) | Early bone mass restoration | Suppressed osteoclast differentiation | [1] |

| RAW 264.7 cells | This compound vs. Zoledronate | Osteoclast inhibition | Comparable efficacy between compounds | [1] |

| Macropinocytosis screening | This compound vs. Imipramine | Inhibition efficiency | Imipramine IC₅₀ = 131 nM; potentially more potent | [2] |

Concentration-Dependent Effects and Therapeutic Potential

The efficacy of this compound demonstrates a clear dose-response relationship across experimental systems. In osteoclast differentiation studies, this compound at 5 μg/mL significantly reduced the formation of TRAP-positive multinucleated osteoclasts and decreased the expression of key osteoclast markers including cathepsin K, TRAP, and NFATC1 [1]. At higher concentrations (20 μg/mL), this compound produced more profound inhibition of macropinocytic activity but began to demonstrate increased cytotoxicity, underscoring the importance of concentration optimization for specific experimental applications [1].

The therapeutic potential of this compound is particularly promising in pathological bone resorption contexts. In both ligature-induced periodontitis and ovariectomy-induced bone loss models, inhibition of macropinocytosis with this compound led to early, dose-dependent restoration of bone mass, suggesting its potential as a clinical intervention for bone-related diseases [1]. The comparable efficacy observed between this compound and the established bone resorption inhibitor zoledronate further supports its therapeutic relevance [1].

Detailed Experimental Protocols for Macropinocytosis Inhibition

In Vitro Macropinocytosis Inhibition Assay in Macrophages

This protocol describes a standardized approach for assessing macropinocytosis inhibition by this compound in macrophage cell lines, incorporating best practices from multiple methodological sources [1] [5].

Materials and Reagents:

- Cell line: RAW 264.7 macrophages or bone marrow-derived macrophages (BMMs)

- This compound stock solution: 50 mg/mL in DMSO (store at -20°C)

- Cell culture medium appropriate for the cell type

- TMR-dextran (70 kDa, lysine-fixable) or Dextran-CF640R (10,000 MW)

- Phosphate-buffered saline (PBS), ice-cold

- Fixative: 4% paraformaldehyde in PBS

- Flow cytometry buffer (PBS with 1% FBS)

- Optional: TRAP staining kit for osteoclast differentiation studies

Procedure:

Cell Plating and Pre-treatment:

- Plate J774.A1 or RAW 264.7 macrophages at a density of 2 × 10⁴ cells per well in a 24-well dish [5].

- Incubate for 14-16 hours to allow cell attachment and stabilization.

- Replace medium with fresh media containing this compound at the desired concentration (typically 5 μg/mL for differentiation studies or 20 μg/mL for acute uptake inhibition) [1].

- Incubate with this compound for 1 hour to ensure proper inhibitor uptake and target engagement.

Macropinocytosis Assay:

- Following pre-treatment, replace medium with fresh inhibitor solution containing fluorescent dextran tracer (25 μg/mL for positive controls) [5].

- Incubate for an additional 1-3 hours to allow macropinocytosis of the tracer.

- Terminate uptake by placing cells on ice and washing twice with ice-cold PBS.

Sample Processing and Analysis:

- For flow cytometry: Scrape cells, resuspend in PBS, and analyze using an Accuri C6 flow cytometer or equivalent [5]. Calculate relative macropinocytosis as the ratio of mean fluorescence of the this compound-treated sample to the untreated control.

- For microscopy: Fix cells with 4% paraformaldehyde after the uptake period, then image using appropriate fluorescence microscopy. The macropinocytic index can be calculated as the percentage of cell area occupied by dextran-positive compartments [3].

- For osteoclast differentiation studies: Continue culture with RANKL and M-CSF for 3-5 days with maintained this compound treatment, then assess differentiation via TRAP staining and F-actin ring formation [1].

In Vivo Application in Bone Disease Models

For in vivo studies, this compound has demonstrated efficacy in murine models of pathological bone loss. The following approach has been successfully employed in both ligature-induced periodontitis and ovariectomy-induced bone loss models [1]:

Materials and Reagents:

- This compound suitable for in vivo administration (sterile filtration recommended)

- Appropriate vehicle control

- Animal model: C57BL/6 mice (8-10 weeks old) for bone loss models

Procedure:

Disease Model Establishment:

- For periodontitis model: Place ligatures around maxillary second molars.

- For osteoporosis model: Perform bilateral ovariectomy surgery.

- Allow 3-7 days for model establishment before initiating treatment.

This compound Administration:

- Administer this compound via appropriate route (local injection for periodontitis, systemic for osteoporosis).

- Utilize a dose escalation approach to determine optimal in vivo concentration.

- Continue treatment for 1-2 weeks with regular monitoring.

Outcome Assessment:

- Analyze bone mass restoration via micro-CT imaging.

- Assess osteoclast activity through histomorphometry of TRAP-stained sections.

- Evaluate macropinocytosis markers in tissue sections via immunohistochemistry.

Technical Considerations and Optimization Strategies

Cell Viability and Inhibitor Specificity

When implementing this compound for macropinocytosis studies, several technical considerations are essential for obtaining reliable and interpretable results:

Viability Assessment: Comprehensive cell viability testing is crucial, especially at higher this compound concentrations. The CCK-8 assay or similar viability assays should be performed concurrently with inhibition studies. Research indicates that viability remains above 80% at this compound concentrations below 5 μg/mL, but decreases significantly at higher concentrations (20 μg/mL) [1].

Inhibitor Specificity Controls: this compound may affect other cellular processes beyond macropinocytosis. Include appropriate controls to distinguish macropinocytosis from other endocytic pathways:

Alternative Inhibitors: For studies requiring high specificity, consider emerging macropinocytosis inhibitors such as imipramine, which demonstrates potent inhibition (IC₅₀ = 131 nM) with minimal effects on other endocytic pathways [2].

Methodological Optimization and Validation

Dextran Tracer Selection: For optimal macropinocytosis assessment, use 70 kDa dextran conjugates, as lower molecular weight dextrans may label other endocytic pathways [3]. Tetramethylrhodamine (TMR) conjugates are preferred over FITC due to better pH stability in acidic macropinosomal environments [3].

Temporal Considerations: Macropinocytosis is a dynamic process, and inhibition may vary depending on the experimental timeline. For differentiation studies (e.g., osteoclastogenesis), maintain this compound treatment throughout the process, as brief exposures may not sustain inhibition [1].

Inflammatory Context Considerations: Under inflammatory conditions simulated by LPS treatment, macropinocytic activity increases significantly. This compound concentration may need adjustment in these contexts, as LPS further accelerates differentiation and increases macropinocytic activity [1].

Conclusion and Future Perspectives

The systematic application of this compound as a macropinocytosis inhibitor provides valuable insights into cellular nutrient scavenging mechanisms and their pathophysiological significance. The concentration guidelines and detailed protocols presented here offer researchers a standardized approach for investigating macropinocytosis across various experimental contexts, with particular relevance to bone biology, cancer metabolism, and therapeutic development.

The emerging recognition of macropinocytosis as a therapeutic target in multiple disease states underscores the importance of continued optimization of inhibition strategies. Future directions include the development of more specific inhibitors with improved safety profiles, such as imipramine and other compounds identified through systematic drug repurposing screens [2]. Additionally, combination therapies targeting both macropinocytosis and related metabolic pathways (e.g., mTORC1 signaling) may yield enhanced therapeutic efficacy in conditions characterized by dysregulated nutrient acquisition and cellular growth control [4].

As research in this field advances, the protocols and concentrations outlined here will serve as a foundation for standardized assessment of macropinocytosis inhibition, facilitating comparative analyses across studies and accelerating the translation of basic findings into therapeutic applications.

References

- 1. Macropinocytosis fuels osteoclast differentiation in bone ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel macropinocytosis inhibitors using a ... [pmc.ncbi.nlm.nih.gov]

- 3. Determining the macropinocytic index of cancer cells ... [pmc.ncbi.nlm.nih.gov]

- 4. Macropinocytosis, mTORC1 and cellular growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocytosis Inhibition Assay. [bio-protocol.org]

EIPA stock solution preparation and storage

EIPA Stock Solution Preparation & Storage

The table below consolidates the standard protocols for preparing and storing this compound stock solutions from multiple supplier datasets.

| Parameter | Specifications |

|---|---|

| Molecular Weight | 299.76 g/mol (Freebase) [1] [2] [3] / 336.22 g/mol (Hydrochloride salt) [4] |

| Purity | ≥98% to 99.98% (Batch-dependent) [1] [2] [3] |

| Recommended Solvent | DMSO (Moisture-absorbing DMSO reduces solubility; use fresh DMSO for best results) [4] [2]. |

| Solubility in DMSO | ~60 mg/mL (~200 mM, Freebase) [2] / 130 mg/mL (386.65 mM, Hydrochloride) [4] / 135 mg/mL (450.36 mM, Freebase, sonication recommended) [3]. |

| Stock Solution Concentration | A 10-100 mM concentration in DMSO is commonly used for in vitro studies. |

| Long-Term Storage | -20°C for the powder (up to 3 years) [2] [3]. -80°C for stock solutions in DMSO (6 months to 1 year) [4] [3]. |

| Short-Term Storage | +4°C (for powder) [1]. |

| Critical Handling Notes | 1. Protect from moisture. [3] 2. Sealed storage. [4] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles [4]. |

Experimental Protocols for this compound Application

The following table outlines specific methodologies for using this compound in key experimental models, based on cited literature.

| Experimental Model | This compound Concentration & Form | Incubation Time | Key Findings / Purpose | Citation |

|---|---|---|---|---|

| TRPP3 Channel Inhibition (X. laevis oocytes) | 100 μM (from DMSO stock) | 30 minutes | Suppressed TRPP3-mediated Ca²⁺ uptake [4]. | [4] |

| Macropinocytosis Inhibition (HT-29 & MIA PaCa-2 cells) | 20 μM (from DMSO stock) | 2 hours | Blocked macropinocytosis-mediated uptake [4]. | [4] |

| Autophagy Enhancement (IEC-18 cells) | 300 μM (from DMSO stock) | 6 hours | Enhanced autophagy via NHE3 inhibition [4]. | [4] |

| Cell Proliferation Assay (MKN28 cells) | 5-100 μM (from DMSO stock) | 48 hours | Suppressed proliferation dose-dependently [4] [3]. | [4] [3] |

| *In Vivo Anti-inflammatory* (Mouse air pouch model) | 10 mg/kg (Oral administration in formulation) | Single dose | Inhibited LPS-induced leukocyte infiltration [4]. | [4] |

| *In Vivo Xenograft Study* (BALB/c mice) | 10 mg/kg (Intraperitoneal injection in formulation) | See protocol | Assayed macropinocytosis in tumors [3]. | [3] |

Workflow and Mechanism of Action

The diagram below illustrates the general workflow for preparing this compound for in vitro experiments.

This compound is a multi-target inhibitor, and its primary mechanisms of action in cellular experiments are summarized in the diagram below.

Key Considerations for Experimental Design

- Solvent Control: Always include a DMSO vehicle control in your experiments. The final DMSO concentration in cell culture media should typically be kept below 0.1-0.5% to avoid cytotoxicity.

- In Vivo Formulations: For animal studies, this compound is not administered in pure DMSO. Standard formulations use a mixture such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline [2] [3]. These formulations should be prepared fresh and used immediately for optimal results.

- Batch-Specific Data: Always consult the Certificate of Analysis (CoA) for your specific batch of this compound for exact purity, molecular weight, and storage recommendations [1].

References

EIPA Inhibition Protocol for Macropinocytosis Assays

This protocol details the use of EIPA to specifically inhibit macropinocytosis, a major fluid-phase endocytosis pathway. The summarized experimental parameters are based on current methodologies [1] [2] [3].

Summary of Key Experimental Parameters for this compound Treatment

| Parameter | Recommended Specification | Application & Notes |

|---|---|---|

| Stock Solution | 50-100 mM in DMSO [1] [3] | Store at -80°C; avoid repeated freeze-thaw cycles. |

| Working Concentration | 25 - 50 µM [1] [3] | Effective for inhibiting macropinocytosis without gross toxicity [3]. |

| Pre-treatment Time | 30 minutes [1] | Critical step to inhibit pathways before adding cargo. |

| Uptake Phase with Cargo | 50 min - 2 hours [1] [3] | Co-incubate this compound with fluorescent tracer (e.g., FITC-dextran). |

| Cell Line Example | Primary Neurons [1], Cancer Cell Lines [2], Gracilariopsis lemaneiformis [3] | Confirms broad applicability across diverse cell types. |

Step-by-Step Procedure

Preparation of this compound Solution

- Prepare a 50 mM stock solution of this compound by dissolving the compound in high-purity DMSO [1].

- On the day of the experiment, thaw the stock solution and dilute it in your cell culture medium (e.g., PBS or sterile seawater for algal cultures) to achieve the final working concentration of 25-50 µM [1] [3].

Cell Pre-treatment (30 Minutes)

- For cells in a 48-well plate, carefully remove the existing culture medium.

- Add 30 µL of the diluted this compound working solution to the cells. Ensure the solution is at room temperature to avoid thermal shock [1].

- Return the plate to the cell culture incubator and incubate for 30 minutes. This pre-treatment is crucial for this compound to effectively block the Na+/H+ exchangers and inhibit macropinocytosis before you introduce the endocytic tracer [1].

Uptake Assay

Termination and Analysis

- After the uptake period, carefully aspirate the medium and wash the cells 2-3 times with PBS or sterile seawater to remove any extracellular fluorescent tracer [1] [3].

- Fix the cells with 4% paraformaldehyde at 4°C for 2 hours [1] [3].

- Proceed with your chosen method of analysis, such as fluorescence microscopy to count and measure endocytic vesicles or flow cytometry to quantify tracer uptake [1] [2].

Critical Considerations for Your Assay

- Inclusion of Controls: Always include a vehicle control (DMSO at the same dilution as used for this compound) to account for any effects of the solvent itself [3].

- Mechanism of Action: this compound is a specific inhibitor of macropinocytosis. It works by inhibiting Na+/H+ exchangers, which disrupts the ion fluxes necessary for the formation of macropinosomes [2] [3]. A significant reduction in the internalization of high molecular weight dextran (e.g., 70 kDa) upon this compound treatment is a strong indicator of macropinocytic activity [2].

- Optimization is Key: The provided concentrations and times are a robust starting point. It is highly recommended to perform a dose-response curve in your specific experimental system to determine the optimal conditions that maximize inhibition while minimizing off-target or cytotoxic effects [3].

Experimental Workflow and Mechanism

The following diagram illustrates the logical workflow of the this compound inhibition assay, from setup to analysis.

This diagram outlines the core mechanistic role of this compound in a macropinocytosis assay.

Research Context and Application

This compound is widely used to study nutrient uptake in cancer cells [2] and the internalization mechanisms of various cargos, including cell-penetrating peptides (CPPs) [4] [5]. The 30-minute pre-treatment is a consistent feature across these diverse biological systems [1] [3].

References

- 1. Endocytosis and internalization assay in primary neuronal ... [protocols.io]

- 2. Determining the macropinocytic index of cancer cells ... [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the role of endocytosis in the uptake of ... [bmcplantbiol.biomedcentral.com]

- 4. Targeted degradation of cell surface proteins through ... [nature.com]

- 5. Cell-surface Accumulation of Flock House Virus-derived ... [pmc.ncbi.nlm.nih.gov]

VEGF/VEGFR2 Signaling: Core Pathways & Mechanisms

Understanding the downstream pathways of VEGFR2 is crucial for designing experiments involving its modulation. The following diagram summarizes the key signaling cascades activated upon VEGF binding, which regulate critical endothelial cell behaviors.

This network is regulated by key interactions, such as direct contact between endothelial cells and pericytes (mediated by N-cadherin), which downregulates phosphorylated VEGFR2 (pY951) and promotes vascular stability [1]. The table below summarizes the core components and functions of these pathways.

| Signaling Pathway | Key Components | Primary Cellular Functions | Role in Angiogenesis |

|---|---|---|---|

| Ras/MAPK [2] | PLCγ → Ras → Raf → MEK → ERK1/2 | Cell proliferation, gene expression | Endothelial cell growth and division |

| PI3K/Akt [2] [3] | PI3K → Akt | Cell survival, metabolism, growth | Inhibition of endothelial cell apoptosis |

| FAK/Paxillin [2] | FAK → Paxillin | Cell migration, cytoskeletal rearrangement | Guidance of sprouting endothelial cells |

| PLCγ/eNOS [2] | PLCγ → PKC → eNOS → NO | Vascular permeability, vasodilation | Increases nutrient/waste exchange; can cause edema |

Detailed Experimental Protocols

While a specific protocol for EIPA was not located, the following sections detail established and highly relevant methodologies for investigating VEGF/VEGFR2 signaling and its functional outcomes, which can be adapted for this compound studies.

In Vitro VEGFR2 Inhibition Assay

This protocol, adapted from a 2025 study, outlines the use of a selective VEGFR2 inhibitor to investigate signaling and function in human induced pluripotent stem cell (hiPSC)-derived endothelial cells (ECs) and pericytes [1].

- Primary Cell Culture: Isolate and expand isogenic human ECs and pericytes from hiPSCs. Culture ECs in Endothelial Cell Growth Medium (ECGM) supplemented with 10 µM SB-431542 and 25-50 ng/mL VEGF-A. Culture pericytes in a specialized Pericyte Medium [1].

- VEGFR2 Inhibition: Treat cells with a selective VEGFR2 inhibitor (e.g., 1-10 µM, requires dose optimization). A vehicle control (e.g., DMSO) must be included.

- Functional Assays:

- Migration Assay: Seed pericytes or ECs in a culture insert. Create a scratch ("wound") and monitor cell migration into the gap over 12-48 hours using live-cell imaging. VEGFR2 inhibition is expected to enhance pericyte migration [1].

- Permeability Assay: Grow ECs to confluence on a Transwell membrane. Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber and measure its appearance in the lower chamber over time using a fluorometer. VEGFR2 inhibition should decrease permeability and increase Transendothelial Electrical Resistance (TEER) [1].

- Downstream Signaling Analysis:

- Western Blot: Lyse cells and perform protein electrophoresis. Probe membranes with antibodies against phospho-VEGFR2 (Y951), total VEGFR2, and downstream effectors like phospho-STAT3 [4]. GAPDH or β-actin should be used as a loading control.

- Immunofluorescence: Culture cells on glass coverslips. After treatment, fix, permeabilize, and stain with antibodies against N-cadherin (to visualize endothelial-pericyte contact) and α-Smooth Muscle Actin (αSMA, a pericyte marker) [1] [4].

In Vivo Model of Neovascularization

This protocol describes the use of a laser-induced Choroidal Neovascularization (CNV) mouse model to test the efficacy of VEGFR2-targeting drugs in a living organism [4].

- CNV Induction: Anesthetize C57BL/6J mice (8-12 weeks old) and use a laser photocoagulator to rupture Bruch's membrane at several points around the optic nerve. This creates focal lesions that mimic the neovascularization seen in diseases like neovascular Age-related Macular Degeneration (nAMD) [4].

- Drug Administration:

- Intravitreal Injection: Administer the drug (e.g., 1-2 µL of a VEGFR2 inhibitor like apatinib) via a micro-syringe directly into the vitreous humor of the eye. Bevacizumab (anti-VEGF-A) is a common positive control [4].

- Subconjunctival Injection: As a less invasive alternative, inject the drug into the subconjunctival space [4].

- Tissue Harvesting and Analysis:

- Timeline: Sacrifice mice 7-14 days post-laser induction.

- CNV Size Quantification: Enucleate the eyes, fix, and dissect the retinal pigment epithelium (RPE)-choroid-sclera complex. Stain choroidal vasculature with Isolectin B4 (IB4) and image via confocal microscopy. Measure the area and volume of the CNV lesions using image analysis software [4].

- Molecular Analysis: Homogenize entire eyeballs or micro-dissected ocular tissues. Perform Western blot analysis to measure levels of VEGFA and αSMA to assess both angiogenesis and fibrosis [4].

Quantitative Data from Recent Studies

The following table summarizes key quantitative findings from recent preclinical studies targeting the VEGFR2 pathway, providing reference points for expected outcomes.

| Study Model | Treatment | Key Quantitative Findings | Reference |

|---|---|---|---|

| hiPSC-derived ECs/Pericytes | VEGFR2 inhibitor | ↑ Pericyte migration; ↑ Endothelial barrier function (TEER); ↓ Phospho-VEGFR2 (Y951) | [1] |

| Laser-induced CNV Mouse | Apatinib (VEGFR2 TKI) Intravitreal/Subconjunctival | ↓ CNV lesion size; ↓ VEGFA and αSMA protein expression (Western blot) | [4] | | Laser-induced CNV Mouse | Bevacizumab (anti-VEGF-A) Intravitreal | ↓ CNV lesion size; ↓ VEGFA and αSMA protein expression | [4] | | ARPE-19 Cells (in vitro) | Apatinib (VEGFR2 TKI) | ↓ VEGFA and αSMA fluorescence intensity; ↓ STAT3 phosphorylation | [4] |

Research Context and Future Directions

This compound is primarily known as an inhibitor of Na+/H+ exchangers (NHE) and can also block macropinocytosis, a VEGF-A-stimulated process in endothelial cells. Its use in VEGF signaling studies often relates to investigating the non-canonical, metabolic aspects of angiogenesis or vascular permeability.

The field is moving beyond simple VEGF-A blockade. Future directions include:

- Targeting Specific Phosphorylation Sites: Inhibiting specific VEGFR2 phospho-sites (e.g., pY951) rather than the whole receptor to fine-tune therapy [1].

- Novel Therapeutic Agents: Development of bispecific antibodies (e.g., targeting VEGF-A and VEGF-C), extended-release tyrosine kinase inhibitors (TKIs), and gene therapies for sustained VEGF pathway suppression [5].

- Combination Therapies: Targeting both VEGF signaling and parallel pathways involved in fibrosis (e.g., via STAT3) to improve long-term outcomes in diseases like nAMD [4].

References

- 1. Endothelial–Pericyte Interactions Regulate Angiogenesis ... [pmc.ncbi.nlm.nih.gov]

- 2. VEGF signaling pathway [abcam.com]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the VEGFR2 signaling pathway for angiogenesis ... [nature.com]

- 5. The Landscape of Vascular Endothelial Growth Factor ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Dual Inhibition of Endocytic Pathways

The combined use of EIPA (5-(N-ethyl-N-isopropyl)amiloride) and Dynasore allows researchers to simultaneously inhibit two major, independent endocytic pathways: macropinocytosis and dynamin-dependent endocytosis (which includes clathrin-mediated endocytosis) [1] [2].

This combination is crucial when a cargo (e.g., a virus, growth factor, or receptor) can utilize multiple routes to enter the cell. Inhibiting only one pathway may be insufficient to block entry or alter signaling, as the cargo can simply switch to the alternative route. Concurrent inhibition can lead to a complete blockade of internalization, enabling the study of downstream biological consequences.

Key Experimental Findings

The table below summarizes the differential effects of dynamin inhibitors and this compound, alone and in combination, based on recent studies:

| Inhibitor | Primary Target | Effect on VEGFR2 Internalization | Effect on VEGF-Induced ERK1/2 Phosphorylation | Reversibility of Effect |

|---|---|---|---|---|

| Dynasore | Dynamin (blocks CME) | Partial inhibition (~25% reduction) [1] | Inhibits via off-target effects [1] | Reversible [1] |

| Dyngo 4a | Dynamin (blocks CME) | Partial inhibition [1] | Not specified in results | Information not available in search results |

| Dynole 34-2 | Dynamin (blocks CME) | Partial inhibition [1] | Not specified in results | Information not available in search results |

| This compound | Macropinocytosis (blocks NHE) | Strong inhibition (larger fraction than dynasore) [1] | Inhibits [1] | Reversible [1] |

| Dynasore + this compound | CME & Macropinocytosis | Complete inhibition of VEGFR2 endocytosis [1] | Information not available in search results | Information not available in search results |

The effectiveness of this combination is not limited to VEGF signaling. Research on Influenza A Virus (IAV) entry has also demonstrated that while neither dynasore nor this compound alone could fully prevent infection, combined treatment completely blocked viral entry, confirming the redundancy of these pathways [2].

Experimental Protocol for Combined Inhibition

This protocol is adapted from cell-based studies investigating VEGFR2 trafficking and signaling [1].

Cell Preparation and Pretreatment

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate medium until they reach 70-90% confluence.

- Crucially, starve the cells in serum-free medium for several hours (typically 2-6 hours) prior to the experiment. This quiesces the cells and reduces background signaling.

Inhibitor Treatment

- Prepare working concentrations of the inhibitors in the appropriate solvent (usually DMSO). Common final concentrations are:

- Dynasore: 80-100 µM

- This compound: 25-50 µM

- Pre-incubate the cells with the inhibitors for a set period (e.g., 30-60 minutes) before stimulation with VEGF.

- Include control groups:

- Vehicle control (DMSO only)

- Individual inhibitor treatments (Dynasore alone, this compound alone)

- Combination treatment (Dynasore + this compound)

Stimulation and Internalization Assay

- Stimulate the cells with VEGF (e.g., 50 ng/mL) for a defined period (e.g., 15 minutes) to trigger VEGFR2 activation and internalization. Maintain the inhibitors in the medium during this step.

- To measure VEGFR2 internalization, use a cell surface biotinylation assay:

- Label surface proteins with a membrane-impermeable biotinylation reagent at 4°C.

- Shift to 37°C to allow internalization.

- Strip remaining surface biotin with a reducing agent.

- Lyse cells, pull down biotinylated proteins (streptavidin beads), and quantify internalized VEGFR2 via Western blot.

Signaling Output Analysis

- To analyze downstream signaling (e.g., phosphorylation of ERK1/2 and Akt), lyse the cells after VEGF stimulation directly in SDS sample buffer.

- Analyze the phosphorylation status of key signaling molecules by Western blot using phospho-specific antibodies.

Critical Validation: The Uncoupling Assay

A critical consideration when using pharmacological inhibitors is the potential for off-target effects—where the drug affects a process unrelated to its intended target. The cited research highlights that dynamin inhibitors, in particular, can have off-target impacts on signaling pathways that are independent of their effect on endocytosis [1].

To confirm that an observed effect is truly due to endocytosis inhibition and not an off-target artifact, you should perform an uncoupling assay [1]. The workflow below outlines this key validation step.

Important Considerations for Researchers

- Reversibility is Key: The uncoupling assay depends on the reversible nature of the inhibitor. The cited research confirms that the effects of both Dynasore and this compound are reversible upon washing [1].

- Control for Solvent: Always use a vehicle control (e.g., DMSO) at the same concentration as your inhibitor treatments to rule out solvent effects.

- Mechanistic Insight: Using this compound and dynasore together not only blocks internalization but helps delineate the contribution of macropinocytosis versus clathrin-mediated endocytosis to a biological process.

References

EIPA in Endothelial Cell Research: Application Notes and Protocols

Introduction to EIPA and Its Mechanism of Action

This compound (5-(N-ethyl-N-isopropyl)amiloride) is a potent inhibitor of macropinocytosis, a fluid-phase endocytic process that plays crucial roles in endothelial cell biology. As a sodium-hydrogen exchanger (NHE) inhibitor, this compound specifically targets NHE proteins on the plasma membrane, leading to disruption of sodium proton exchange and subsequent inhibition of macropinosome formation [1]. In endothelial cells, macropinocytosis serves as a major pathway for the internalization of activated receptors, with approximately 70% of VEGFR2 molecules internalizing through this route upon VEGF stimulation [1]. The remaining 30% internalize through clathrin-mediated endocytosis, which is dynamin-dependent but this compound-insensitive. This specific inhibitory profile makes this compound an invaluable pharmacological tool for dissecting endocytic pathways and their contributions to endothelial signaling, barrier function, and angiogenesis.

Key Cellular Effects and Research Applications

This compound exerts multiple effects on endothelial cell biology through its inhibition of macropinocytosis and potentially other NHE-dependent processes. The table below summarizes the key experimental findings and applications of this compound in endothelial cell research:

Table 1: Key Cellular Effects and Research Applications of this compound in Endothelial Cells

| Cellular Process | Experimental Effect of this compound | Research Application |

|---|---|---|

| VEGFR2 Internalization | Inhibits ~70% of VEGF-induced VEGFR2 uptake [1] | Dissecting endocytic routes of growth factor receptors |

| Receptor Signaling | Blocks VEGF-induced ERK1/2 phosphorylation (reversibly) [1] | Studying macropinocytosis-dependent signaling pathways |

| Combination Inhibition | Completely blocks VEGFR2 endocytosis when combined with dynasore [1] | Investigating cross-talk between endocytic pathways |

| Experimental Validation | Serves as specific macropinocytosis inhibitor in "uncoupling assays" [1] | Controlling for off-target effects of endocytic inhibitors |

Experimental Protocols

This compound Treatment for Macropinocytosis Inhibition

Table 2: this compound Preparation and Standard Treatment Conditions

| Parameter | Specification |

|---|---|

| Stock Solution | 50 mM in DMSO (store at -20°C) |

| Working Concentration | 20-50 µM (diluted in cell culture medium) |

| Treatment Duration | 30-60 minutes pre-incubation before stimulation |

| Vehicle Control | 0.1% DMSO (v/v) in culture medium |

| Cell Type | Primary HUVECs or other endothelial cell models |

Step-by-Step Protocol:

- Prepare complete endothelial cell growth medium (EGM) supplemented with growth factors and serum according to your specific endothelial cell type requirements.

- Thaw this compound stock solution (50 mM in DMSO) at room temperature and vortex briefly.

- Dilute this compound stock in pre-warmed EGM to achieve a final concentration of 20-50 µM. Gently mix by inversion.

- Aspirate existing medium from endothelial cells (typically 70-80% confluent) and add the this compound-containing medium.

- Incubate cells at 37°C, 5% CO₂ for 30-60 minutes to allow this compound to take effect before applying experimental stimuli (e.g., VEGF).

- Include vehicle control (0.1% DMSO) and untreated control conditions in parallel.

Internalization Assay Using Cell Surface Biotinylation

This protocol is adapted from methods described in the search results for quantifying VEGFR2 internalization [1].

Reagents and Equipment:

- Sulfo-NHS-SS-Biotin

- Quenching solution (100 mM glycine in PBS)

- Streptavidin-coated beads

- Lysis buffer (1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

- VEGF-A₁₆₅ (50 ng/mL)

Procedure:

Cell Surface Biotinylation:

- Culture HUVECs in 6-well plates until 80-90% confluent

- Wash cells twice with ice-cold PBS-CM (PBS with 1 mM MgCl₂ and 0.1 mM CaCl₂)

- Add sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS-CM) and incubate at 4°C for 30 minutes with gentle rocking

- Quench unreacted biotin with glycine solution (100 mM in PBS-CM) for 10 minutes at 4°C

Internalization Phase:

- Wash cells twice with warm serum-free medium

- Pre-treat with this compound (50 µM) or vehicle control for 45 minutes at 37°C

- Stimulate with VEGF (50 ng/mL) for 15 minutes at 37°C to initiate internalization

- Immediately transfer plates to ice and wash with ice-cold PBS to stop internalization

Streptavidin Pull-down and Quantification:

- Lyse cells in lysis buffer with gentle rotation for 30 minutes at 4°C

- Clarify lysates by centrifugation at 16,000 × g for 15 minutes

- Incubate supernatants with streptavidin-coated beads for 2 hours at 4°C

- Wash beads extensively and elute bound proteins

- Analyze internalized VEGFR2 by Western blotting using anti-VEGFR2 antibodies

Uncoupling Assay for Specificity Validation

This protocol validates whether this compound's effects on signaling are specifically due to macropinocytosis inhibition rather than off-target effects [1].

Procedure:

- Plate HUVECs in 12-well plates and grow to 80% confluence

- Pre-treat cells with this compound (50 µM) or vehicle control for 45 minutes

- For non-reversed condition: Stimulate with VEGF (50 ng/mL) for 10 minutes in continued presence of this compound

- For reversed condition:

- Remove this compound-containing medium

- Wash twice with warm serum-free medium

- Add fresh medium without this compound

- Stimulate with VEGF (50 ng/mL) for 10 minutes

- Analyze ERK1/2 phosphorylation by Western blot using phospho-specific antibodies

Expected Results: Genuine macropinocytosis-dependent signaling should be restored after this compound washout, while off-target effects would persist.

Signaling Pathways and Experimental Workflows

The following diagram illustrates this compound's mechanism of action in inhibiting VEGFR2 internalization and signaling through the macropinocytosis pathway:

Diagram 1: this compound inhibition of VEGFR2 internalization via macropinocytosis. This compound specifically blocks approximately 70% of VEGFR2 internalization that occurs through macropinocytosis, while the remaining 30% that occurs through clathrin-mediated endocytosis is unaffected. This selective inhibition helps researchers dissect the contribution of each pathway to downstream signaling events.

Data Interpretation and Technical Considerations

Expected Experimental Outcomes

- Complete inhibition of macropinocytosis should be observed as ~70% reduction in VEGFR2 internalization while transferrin uptake (clathrin-mediated) remains largely unaffected

- Reversible inhibition of VEGF-induced ERK1/2 phosphorylation following this compound washout indicates specific macropinocytosis-dependent signaling

- Combination with dynasore (dynamin inhibitor) should result in near-complete blockade of VEGFR2 internalization, confirming the two major pathways have been targeted

Troubleshooting Common Issues

- Cytotoxicity: Extended this compound exposure (>2 hours) or higher concentrations (>100 µM) may cause non-specific cytotoxic effects; include viability assays

- Incomplete inhibition: Verify this compound concentration, pre-incubation time, and stock solution age

- Vehicle effects: Always include DMSO vehicle controls matched to final concentration in this compound treatments

- Cell type variability: Primary endothelial cells (HUVECs, BOECs) show more physiological macropinocytosis rates compared to immortalized lines

Research Applications in Endothelial Cell Biology

Angiogenesis Studies

This compound has been instrumental in demonstrating the critical role of macropinocytosis in VEGF-mediated angiogenic signaling. Research shows that specifically inhibiting this pathway with this compound significantly impairs downstream signaling to ERK1/2, establishing macropinocytosis as essential for proper angiogenic activation rather than merely a housekeeping endocytic route [1].

Endothelial Barrier Function

While not directly covered in the search results, the mechanism of this compound inhibition suggests applications in studying endothelial barrier integrity. Since macropinocytosis contributes to solute transport across endothelial barriers, this compound can be used to investigate transcellular transport mechanisms separately from paracellular pathways.

Receptor Trafficking Studies

The specificity of this compound for macropinocytosis makes it valuable for dissecting complex receptor trafficking pathways in endothelial cells. By comparing this compound treatment with dynamin inhibitors (dynasore, dyngo 4a, dynole), researchers can determine the relative contributions of different endocytic routes to receptor homeostasis and signaling amplification [1].

Conclusion

This compound serves as a specific and reversible inhibitor of macropinocytosis in endothelial cell research, providing crucial insights into VEGF receptor trafficking and signaling mechanisms. The protocols outlined here enable researchers to effectively utilize this compound for dissecting endocytic pathways, validating signaling dependencies, and controlling for potential off-target effects of pharmacological inhibitors. Proper application of these methods, including the uncoupling assay for specificity validation, ensures accurate interpretation of this compound's effects on endothelial cell biology and contributes to more reliable research outcomes in vascular biology and angiogenesis studies.

References

EIPA dose-response curve establishment

EIPA Quantitative Data Summary

| Parameter | Value | Context / Assay |

|---|---|---|

| NHE IC₅₀ | 0.033 μg/mL / 110 nM [1] | Sodium-hydrogen exchanger activity assay [1] |

| Macropinocytosis Inhibition | Effective inhibitor [2] | Used to inhibit fluid-phase solute internalization [2] |

| In Vitro Stock Solution (DMSO) | 60 mg/mL (200.16 mM) [1] | Selleckchem recommended stock [1] |

| In Vitro Working Concentration | 10-100 μM [1] | e.g., 30 min pre-treatment in cell research [1] |

| In Vivo Dosage (Mouse Model) | 3 mg/kg [1] | Subcutaneous (s.c.) administration in atherogenesis model [1] |

This compound's Mechanism of Action in Macropinocytosis

This compound inhibits macropinocytosis by targeting Na+/H+ exchangers (NHEs), plasma membrane proteins crucial for this process [1]. The following diagram illustrates the signaling pathway and this compound's point of inhibition.

Diagram 1: this compound inhibits growth factor-induced macropinocytosis by blocking NHE, a key step in actin-driven membrane ruffle formation.

Protocol: Establishing a Dose-Response Curve for this compound

This protocol outlines the key steps for generating a dose-response curve to quantify this compound's inhibition of macropinocytosis, adapted from general dose-response methodology [3].

Experimental Design and Reagent Setup

- Cell Lines: Select relevant cell types. The protocol has been successfully applied in macrophages, dendritic cells, and cancer cells [2].

- This compound Dilution Series: Prepare a concentration gradient. A typical range might be from 1 nM to 100 μM. Prepare a 10 mM stock solution in DMSO, then perform serial dilutions in your cell culture medium to create working concentrations.

- Macropinocytosis Assay: A common method is the fluid-phase uptake assay using fluorescent dextran (e.g., FITC-dextran) [2].

- Positive Control: Cells stimulated with a known inducer like Phorbol 12-myristate 13-acetate (PMA) [2].

- Negative Control: Unstimulated cells or cells treated with a strong inhibitor like Cytochalasin D (actin polymerization inhibitor).

- Vehicle Control: Cells treated with the same concentration of DMSO used for this compound dilutions.

Assay Workflow

The experimental procedure for assessing this compound's effect is visualized in the workflow below.

Diagram 2: Workflow for this compound dose-response assay, from cell plating to data acquisition.

Data Normalization and Curve Fitting

Data Normalization: Normalize your raw fluorescence measurements (Y) to controls [3]:

- % Inhibition = 100 × (1 – (Y – Min) / (Max – Min))

- Min: Average signal from the positive control (maximal uptake).

- Max: Average signal from the negative control (background/no uptake).

Curve Fitting: Fit the normalized data (% Inhibition vs. Log₁₀[this compound]) to a four-parameter logistic (4PL) model using nonlinear regression software [3]. The model is defined as:

Y = Bottom + (Top - Bottom) / (1 + 10^( (LogIC₅₀ - X) * HillSlope ) )

- Y: % Inhibition

- X: Log₁₀(this compound Concentration)

- Top/Bottom: Upper and lower plateaus of the curve.

- HillSlope: Steepness of the curve.

- IC₅₀: The concentration of this compound that gives half-maximal inhibition.

Fit Validation and Activity Thresholds

- Lock Fit Parameters: For more robust fitting, you can constrain parameters based on experimental expectations. For example, you may set the Hill slope ≥ 0 if you only expect inhibitory response [3].

- Set Activity Threshold: Define a minimum response level (e.g., <50% inhibition) for a data set to be considered for IC₅₀ calculation. Data points that do not cross this threshold should be reported as "IC₅₀ > highest tested concentration" [3].

Key Considerations for Researchers

- Specificity Note: While this compound is a standard macropinocytosis inhibitor, be aware that it also blocks other NHE-dependent processes. Recent research has identified Imipramine as a potent (IC₅₀ = 131 nM) and selective macropinocytosis inhibitor that acts by preventing membrane ruffle formation, offering a potential alternative for specific studies [2].

- Cellular Context Matters: The efficacy of this compound can vary depending on the cell type and the specific macropinocytosis stimulus (e.g., PMA vs. growth factors). Always include relevant controls [2].

- DMSO Handling: As this compound is dissolved in DMSO, ensure that the final concentration of DMSO is consistent and low enough (typically <0.5%) across all wells to avoid solvent toxicity.

I hope these detailed application notes provide a solid foundation for your work with this compound. Should you need to investigate more selective inhibition pathways, the research on Imipramine could be a valuable avenue to explore.

References

Comprehensive Application Notes and Protocols: EIPA in Intracellular pH Measurement

Introduction to EIPA and Intracellular pH Regulation

Ethylisopropylamiloride (this compound) is a potent and selective pharmacological inhibitor of the Na+/H+ exchanger 1 (NHE1), a membrane transporter that plays a crucial role in cellular pH homeostasis. By blocking NHE1-mediated proton extrusion, this compound enables researchers to investigate pH regulation mechanisms and their functional consequences in various cell types. Intracellular pH (pHi) dynamics is increasingly recognized as a key regulatory signal for diverse cellular processes, including cell proliferation, differentiation, migration, and transformation. Dysregulated pHi is an emerging hallmark of multiple pathological conditions, with constitutively increased pHi observed in cancer cells and decreased pHi in neurodegenerative contexts [1] [2] [3].

The ability to measure and manipulate intracellular pH using tools like this compound has revealed profound insights into fundamental biological processes. Recent research has demonstrated that pHi dynamics regulates adult stem cell lineage specification in intestinal crypts [2], transcription factor DNA-binding affinity [3], and metabolic reprogramming in normal epithelial cells [1]. This document provides comprehensive application notes and detailed protocols for using this compound in intracellular pH measurement techniques, specifically designed for researchers and drug development professionals requiring rigorous methodological approaches.

This compound Mechanism and Biological Applications

Molecular Mechanism of this compound

This compound (5-(N-ethyl-N-isopropyl)-amiloride) functions as a specific inhibitor of NHE1 by competing with sodium ions at the transport site, thereby preventing the exchange of intracellular H+ for extracellular Na+. This inhibition leads to a decrease in steady-state pHi and significantly reduces recovery from acid loading [2] [4]. At the molecular level, NHE1 is a nearly ubiquitously expressed plasma membrane protein that exchanges an influx of extracellular Na+ for an efflux of intracellular H+, serving as a key regulator of pHi dynamics in mammalian cells [2]. Importantly, current evidence indicates that this compound specifically targets the ion transport activity of NHE1 without affecting its additional function as an actin filament anchor through ERM protein binding [2].

Biological Applications and Research Findings

Table: Summary of this compound Applications in Cellular pH Research

| Application Area | This compound Concentration | Key Findings | Biological System |

|---|---|---|---|

| Intestinal Stem Cell Differentiation | 5 μM | Disrupted pHi gradient, impaired crypt budding, blocked Paneth cell differentiation | Mouse intestinal organoids [2] |

| Neuronal pH Regulation | 100 μM (in HEPES buffer) | Reduced acid extrusion rate, lowered steady-state pHi | CA1 neurons from mice [4] |

| Cancer Cell Metabolism | Information missing from search results | Global transcriptional changes, increased glycolytic metabolism | Normal human breast epithelial cells [1] |

| Transcription Factor Regulation | Information missing from search results | pH-dependent DNA binding of FOX family transcription factors | Recombinant protein systems [3] |

| Extracellular pH Mapping | 25 μM | Increased cell surface pH after inhibition of proton extrusion | HepG2 and MKN28 cancer cells [5] |

This compound has been instrumental in revealing the functional significance of pH gradients in biological systems. In intestinal organoids, this compound application demonstrated that a pHi gradient along the crypt axis (ranging from ~7.2 in stem cells to ~7.5 in the crypt neck) is essential for proper stem cell lineage specification [2]. In neuronal systems, studies on CA1 neurons from wild-type and NHE1 mutant mice revealed that this compound-sensitive transporters account for the majority of acid extrusion capacity, with this difference being more pronounced in the presence of CO2/HCO3- [4]. These findings highlight the critical importance of NHE1-mediated pH regulation across diverse cell types.

Intracellular pH Measurement Techniques

Overview of Measurement Approaches

Various techniques are available for measuring intracellular pH, each with distinct advantages and limitations. Fluorescence microscopy with rationetric dyes has become the predominant method due to its high spatial and temporal resolution, compatibility with living cells, and ability to measure dynamic pH changes [6] [7]. Earlier techniques included open-tipped glass micropipette electrodes, 5,5 dimethyl-2,4-oxazolidinedione (DMO) distribution, isotopes, pH-sensitive microelectrodes, and nuclear magnetic resonance (NMR) [6]. However, fluorescent methods generally offer superior resolution and practicality for most applications.

Table: Comparison of Intracellular pH Measurement Techniques

| Technique | Spatial Resolution | Temporal Resolution | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Fluorescence Ratiometric Imaging | Subcellular | High (seconds) | High sensitivity, live-cell compatible, rationetric quantification | Photobleaching, dye loading variability |